molecular formula C8H16ClNO2 B1527168 Methyl 2-methylpiperidine-2-carboxylate hydrochloride CAS No. 72540-77-3

Methyl 2-methylpiperidine-2-carboxylate hydrochloride

Cat. No.: B1527168
CAS No.: 72540-77-3
M. Wt: 193.67 g/mol
InChI Key: FZEWZZLRRJQKKT-UHFFFAOYSA-N
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Description

“Methyl 2-methylpiperidine-2-carboxylate hydrochloride” is a chemical compound with the molecular formula C8H16ClNO2 . It is provided to early discovery researchers as part of a collection of unique chemicals . The compound is typically a solid and has a pale-yellow to yellow-brown liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H15NO2.ClH/c1-6-3-4-9-7 (5-6)8 (10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the stereochemistry.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 193.67 . It is typically stored at temperatures between 2-8°C . The compound is a pale-yellow to yellow-brown liquid .

Scientific Research Applications

Formation Constants and Carbamate Stability

Quantitative 13C NMR spectroscopy has revealed that carbamates formed from 2-methylpiperidine are stable species in aqueous solutions. This stability contributes to a better understanding of carbamate chemistry in aqueous environments, and their potential applications in carbon capture technologies. The temperature-dependent formation constants and conformational analysis of these carbamates offer insights into their behavior and interactions in various conditions, expanding our knowledge of carbamate chemistry in scientific research (Mcgregor et al., 2018).

Hydrodenitrogenation Studies

The hydrodenitrogenation (HDN) of 2-methylpiperidine and related compounds has been studied, highlighting the influence of methyl groups on reaction pathways. This research provides valuable information for the refining and chemical processing industries, especially in understanding how nitrogen-containing compounds react under various conditions. It sheds light on the mechanisms of nitrogen removal and the effects of molecular structure on these reactions (Egorova et al., 2002).

Enhancing MOF Stability

Research into metal-organic frameworks (MOFs) has shown that incorporating hydrophobic functional groups, such as methyl groups, can significantly enhance the water resistance of these structures. This work is crucial for the development of more durable and efficient materials for gas storage, separation, and catalysis applications. By shielding metal ions from water molecules, these modified MOFs open new avenues for their use in moisture-sensitive environments (Ma, Li, & Li, 2011).

Carbamate Formation Analysis

The formation of carbamates in systems involving 2-methylpiperidine has also been analyzed through Raman spectroscopy and X-ray diffraction. This research offers critical insights into the phase-separation potential of amines in carbon capture applications. The ability to synthesize and characterize these compounds underpins the development of new technologies for reducing carbon dioxide emissions and tackling climate change (Fandiño et al., 2018).

Repellent Efficacy of Piperidine Analogs

The development of new arthropod repellents based on piperidine analogs, such as SS220, demonstrates the potential of methyl 2-methylpiperidine-2-carboxylate hydrochloride derivatives in public health applications. These compounds have been shown to be as effective as Deet and Bayrepel against mosquitoes, offering a new approach to preventing mosquito-borne diseases (Klun et al., 2003).

Safety and Hazards

“Methyl 2-methylpiperidine-2-carboxylate hydrochloride” is classified as an irritant, with hazard statements H302, H315, H319, and H335 . This means it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “Methyl 2-methylpiperidine-2-carboxylate hydrochloride” are not mentioned in the sources I found, it’s clear that the compound is of interest to researchers. As a unique chemical, it may have potential applications in various fields of study .

Properties

IUPAC Name

methyl 2-methylpiperidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-8(7(10)11-2)5-3-4-6-9-8;/h9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEWZZLRRJQKKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCN1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718304
Record name Methyl 2-methylpiperidine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72540-77-3
Record name Methyl 2-methylpiperidine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72540-77-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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